

# Preparation of (S)-1,1'-Bi-2-naphthyl ditosylate: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,1'-Bi-2-naphthyl ditosylate*

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This document provides detailed application notes and experimental protocols for the synthesis of **(S)-1,1'-Bi-2-naphthyl ditosylate**, a versatile chiral building block and ligand precursor in asymmetric synthesis.

## Introduction

(S)-1,1'-Bi-2-naphthol, commonly known as (S)-BINOL, is a  $C_2$ -symmetric chiral diol that serves as a cornerstone in asymmetric catalysis. Its axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthyl rings, provides a privileged chiral scaffold for the development of a wide array of chiral ligands and catalysts. The derivatization of the hydroxyl groups of BINOL allows for the fine-tuning of its steric and electronic properties, expanding its utility in enantioselective transformations.

The tosylation of (S)-BINOL to afford **(S)-1,1'-Bi-2-naphthyl ditosylate** is a key transformation, converting the hydroxyl groups into excellent leaving groups (tosylates). This facilitates nucleophilic substitution reactions for the introduction of various functionalities, such as phosphines, amines, and other heteroatoms, to generate a diverse range of chiral ligands. These ligands have found widespread application in asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other stereoselective processes crucial in pharmaceutical and fine chemical synthesis.

## Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Specific Rotation [α]
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)	C <sub>20</sub> H <sub>14</sub> O <sub>2</sub>	286.32	208-211	-34.0° (c=1, THF)
(S)-1,1'-Bi-2-naphthyl ditosylate	C <sub>34</sub> H <sub>26</sub> O <sub>6</sub> S <sub>2</sub>	594.70	177-181	+33.0° (c=1, CHCl <sub>3</sub> )

## Experimental Protocols

This section provides a detailed methodology for the preparation of **(S)-1,1'-Bi-2-naphthyl ditosylate** from (S)-1,1'-Bi-2-naphthol. The protocol is adapted from a reliable procedure for the analogous ditriflate synthesis.[\[1\]](#)

### Materials:

- (S)-1,1'-Bi-2-naphthol ((S)-BINOL) (>99% ee)
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine, anhydrous
- Dichloromethane (DCM), anhydrous
- Hexane
- Silica gel (230-400 mesh)
- Hydrochloric acid (HCl), 1 M aqueous solution

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Nitrogen or Argon gas inlet
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Apparatus for column chromatography

**Procedure:**

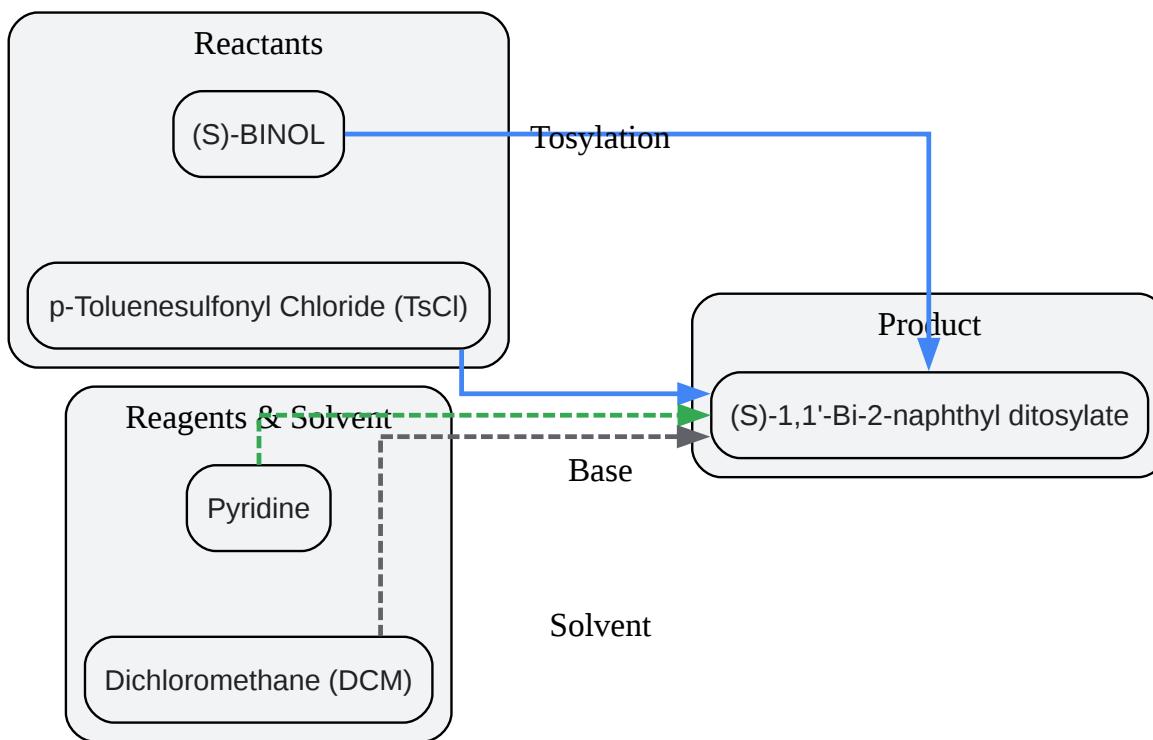
- Reaction Setup: To an oven-dried, 100-mL, single-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add (S)-1,1'-bi-2-naphthol (1.0 eq, e.g., 5.00 g, 17.46 mmol).
- Addition of Reagents: Add anhydrous dichloromethane (35 mL) to the flask, followed by anhydrous pyridine (3.0 eq, e.g., 4.2 mL, 52.4 mmol). Cool the resulting suspension to 0 °C in an ice bath.
- Slowly add p-toluenesulfonyl chloride (2.2 eq, e.g., 7.34 g, 38.4 mmol) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and transfer it to a separatory funnel.
- Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO<sub>3</sub> solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
- Alternatively, the crude product can be purified by recrystallization. While the optimal solvent system should be determined experimentally, a mixture of dichloromethane and hexane or toluene and hexane is often effective.
- Drying: Dry the purified **(S)-1,1'-Bi-2-naphthyl ditosylate** under vacuum to obtain a white to off-white solid.

Expected Yield: While the yield can vary, a well-executed reaction can be expected to produce the desired product in high yield (typically >90%).

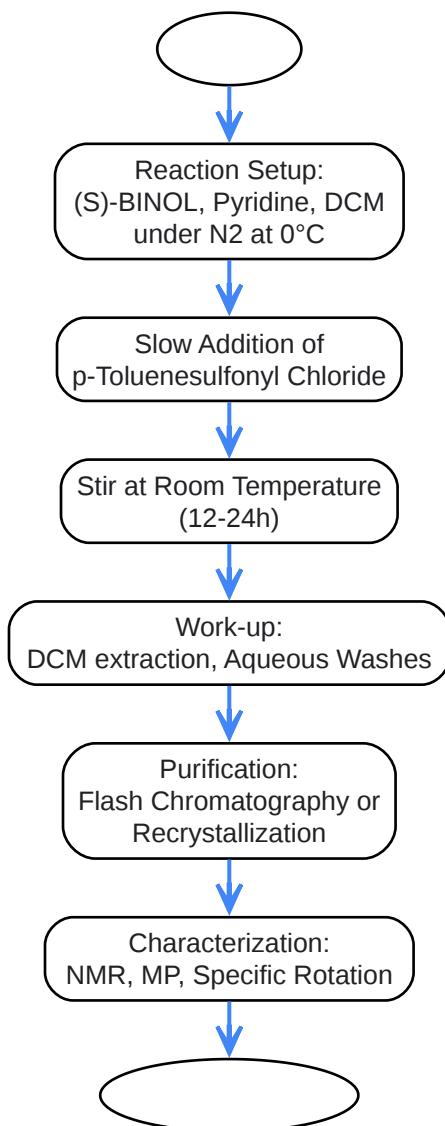
## Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis.



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Caption: Synthetic pathway for the preparation of **(S)-1,1'-Bi-2-naphthyl ditosylate**.

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Caption: General experimental workflow for the synthesis of (S)-**1,1'-Bi-2-naphthyl ditosylate**.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)